molecular formula C19H20N4O4 B2385913 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-16-6

3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2385913
CAS No.: 2034229-16-6
M. Wt: 368.393
InChI Key: QBZUCTSEOGJLIV-UHFFFAOYSA-N
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Description

3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group. The piperidine ring is further functionalized with a 2,3-dimethoxybenzoyl moiety.

The synthesis of such compounds typically involves sequential functionalization of pyrazine cores. For example, Minisci radical alkylation and Claisen-Schmidt condensation are key steps for introducing alkyl and aromatic substituents onto pyrazine rings . However, methoxy-substituted derivatives often face challenges in isolation due to their high lipophilicity (log P > 2.8) and low reactivity in condensation reactions, leading to yields below 10% in some cases .

Properties

IUPAC Name

3-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-16-7-3-6-14(17(16)26-2)19(24)23-10-4-5-13(12-23)27-18-15(11-20)21-8-9-22-18/h3,6-9,13H,4-5,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZUCTSEOGJLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure features a pyrazine ring, a piperidine moiety, and a dimethoxybenzoyl substituent, which contribute to its potential biological activities. This article explores its biological activity, including its anti-inflammatory and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrazine Ring : A six-membered aromatic heterocycle that contributes to the compound's electronic properties.
  • Piperidine Moiety : A saturated six-membered ring that often enhances the compound's biological interactions.
  • Dimethoxybenzoyl Substituent : This group may influence the compound's solubility and binding affinity to biological targets.

Anti-inflammatory Activity

Research indicates that compounds with structural similarities to 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Anticancer Properties

The compound is also being investigated for its potential as an anticancer agent. Pyrazole derivatives have demonstrated inhibitory activity against various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. Notably, they have shown efficacy against BRAF(V600E) and EGFR mutations, which are common in several cancer types .

The biological activity of 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways that affect cell survival and apoptosis.

Comparative Analysis with Related Compounds

To better understand the potential of 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(2H-Pyrazol-3-Yl)-3-{4-[1-(Benzoyl)-Piperidin-4-Yl]Phenyl}-UreaPyrazole ring, piperidineAnti-inflammatory
4-(Indol-3-Yl)-Piperazine DerivativeIndole ring, piperazineAnticancer
N-(Dimethylamino)-Phenyl-PyrazolePyrazole with dimethylamino groupNeuroprotective

This table illustrates the diversity in biological activities among structurally related compounds, highlighting the unique position of 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile as a candidate for further research.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:

  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that certain pyrazoles exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin .
  • Inflammatory Models : Animal models have shown that pyrazole derivatives can significantly reduce inflammation markers in conditions such as arthritis .

Scientific Research Applications

Biological Activities

Research indicates that 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits several promising biological activities:

  • Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2H-Pyrazol-3-Yl)-3-{4-[1-(Benzoyl)-Piperidin-4-Yl]Phenyl}-UreaPyrazole ring, piperidineAnti-inflammatory
4-(Indol-3-Yl)-Piperazine DerivativeIndole ring, piperazineAnticancer
N-(Dimethylamino)-Phenyl-PyrazolePyrazole with dimethylamino groupNeuroprotective

The specific combination of functional groups in 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer distinct biological activities compared to other similar compounds.

Potential Therapeutic Uses

Given its biological activities, 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has potential applications in:

  • Cancer Therapy : Targeting specific cancer cell pathways.
  • Anti-inflammatory Treatments : Developing drugs for chronic inflammatory conditions.

Ongoing research aims to elucidate the full therapeutic potential of this compound and its derivatives in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For instance:

  • A study investigating pyrazine derivatives found significant anticancer activity against breast cancer cell lines.
  • Another research focused on anti-inflammatory effects demonstrated that compounds with similar structural features could reduce cytokine production in vitro.

These findings underscore the importance of exploring 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile further for its therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

3-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS 2034478-92-5)
  • Structure : Replaces the 2,3-dimethoxybenzoyl group with a 4,5,6,7-tetrahydrobenzoxazole-3-carbonyl moiety.
  • The log P value is estimated to be lower than the target compound due to reduced aromatic methoxy groups.
  • Synthesis : Similar coupling strategies are employed, but the benzoxazole carbonyl may require specialized cyclization steps .
SR142801 (CAS 921230-75-3)
  • Structure : Features a 3,4-dichlorophenyl-substituted piperidine linked to a benzoyl group.
  • Properties : The dichlorophenyl group increases electrophilicity and log P (predicted >4.0), enhancing membrane permeability but reducing solubility.
  • Application : A neurokinin receptor antagonist, highlighting the pharmacological relevance of piperidine-benzoyl hybrids .
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine (CAS 902836-06-0)
  • Structure : Substitutes pyrazine with pyridine and replaces the benzoyl group with a pyrrolidinylcarbonyl unit.
  • Properties : The pyrrolidine ring introduces conformational flexibility, while the pyridine core may alter electronic distribution compared to pyrazine.
  • Synthesis : Requires amide coupling between piperazine and pyrrolidine-carbonyl intermediates .

Research Findings and Implications

Synthetic Challenges :

  • Methoxy and chloro substituents on benzoyl groups (as in the target compound and SR142801) reduce reactivity in condensation reactions, necessitating optimized mobile phases for chromatographic purification .
  • Benzoxazole and pyrrolidine analogs require additional cyclization or coupling steps, increasing synthetic complexity .

Lipophilicity and Bioactivity :

  • Higher log P values in dichlorophenyl derivatives (e.g., SR142801) correlate with enhanced blood-brain barrier penetration, making them suitable for CNS targets .
  • The target compound’s moderate log P (~3.2) balances solubility and membrane permeability, ideal for peripheral targets .

Structural Flexibility :

  • Piperazine/pyrrolidine hybrids (e.g., CAS 902836-06-0) offer tunable conformational profiles, advantageous for receptor subtype selectivity .

Q & A

Q. What are the key steps and challenges in synthesizing 3-((1-(2,3-Dimethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis involves multi-step reactions, including:

  • Coupling of the piperidin-3-yl ether with the pyrazine-carbonitrile core under controlled pH and temperature.
  • Functionalization of the piperidine ring with a 2,3-dimethoxybenzoyl group via nucleophilic acyl substitution.
  • Optimization of solvent systems (e.g., dimethylformamide or dichloromethane) to enhance reaction efficiency.
    Challenges include managing competing side reactions (e.g., hydrolysis of the carbonitrile group) and achieving high regioselectivity during benzoylation. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR are critical for verifying the pyrazine ring substitution pattern and the connectivity of the piperidine-ether linkage.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and detects impurities.
  • Infrared (IR) Spectroscopy: Identifies functional groups like the carbonitrile (C≡N stretch at ~2200 cm1^{-1}) and benzoyl carbonyl (C=O at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing MS fragments)?

  • Repeat experiments under standardized conditions to rule out human error or instrument variability.
  • Complementary techniques: Use X-ray crystallography (e.g., SHELXL software ) to resolve ambiguous stereochemistry. For MS anomalies, employ tandem MS/MS to trace fragmentation pathways.
  • Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies improve reaction yields during the benzoylation of the piperidine intermediate?

  • Activation of the benzoyl group: Use coupling agents like HATU or DCC to enhance electrophilicity.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature control: Maintain 0–5°C during benzoylation to suppress side reactions. Yield improvements from 45% to 70% have been reported by adjusting stoichiometry (1.2:1 benzoyl chloride:piperidine) .

Q. How can molecular docking studies predict the biological targets of this compound?

  • Target selection: Prioritize kinases or GPCRs based on structural analogs (e.g., CHK1 inhibitors with pyrazine-carbonitrile motifs ).
  • Software setup: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the ligand with partial charges from Gaussian08.
  • Validation: Cross-check docking poses with experimental data (e.g., IC50_{50} values from kinase assays) .

Q. What experimental designs are robust for assessing in vivo pharmacokinetics?

  • Animal models: Administer the compound intravenously/orally to rodents and collect plasma at timed intervals.
  • LC-MS/MS quantification: Use a stable isotope-labeled internal standard (e.g., 13C^{13}C-analog) to minimize matrix effects.
  • Key parameters: Calculate bioavailability (F%), half-life (t1/2_{1/2}), and volume of distribution (Vd) to guide dose optimization .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting bioactivity data across cell lines?

  • Control variables: Standardize cell passage numbers, culture media, and assay incubation times.
  • Dose-response curves: Fit data to a sigmoidal model (Hill equation) to compare EC50_{50} values.
  • Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in discrepant cell lines .

Q. Best practices for crystallizing this compound for X-ray studies

  • Solvent screening: Test mixtures of ethanol/water or DMSO/hexane for slow evaporation.
  • Cryoprotection: Add 20% glycerol to the mother liquor before flash-freezing at 100K.
  • Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) and validate geometry with the CCDC Mercury suite .

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions for Piperidine Benzoylation

ParameterOptimal ValueYield Improvement
SolventDMF+25%
Temperature0–5°C+15%
Benzoyl Chloride:Piperidine Ratio1.2:1+20%

Q. Table 2. Common Spectral Signatures

Functional GroupNMR Shift (ppm)IR Stretch (cm1^{-1})
Pyrazine C≡N115–120 (C)~2200
Benzoyl C=O168–170 (C)~1680

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